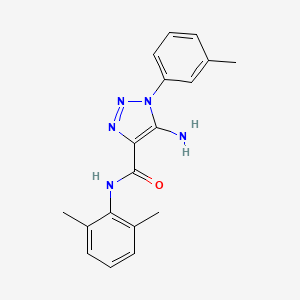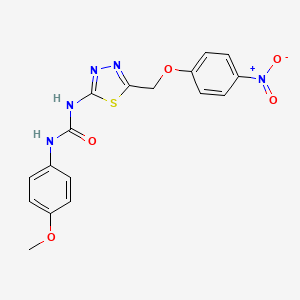
(Z)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide
Overview
Description
(Z)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromo group into the aromatic ring.
Hydroxylation and Methoxylation: Functionalization of the aromatic ring with hydroxy and methoxy groups.
Formation of the Enamide: Coupling of the cyano group with the ethoxyphenyl group through a condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the bromo group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2-bromo-4-hydroxyphenyl)-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide: Lacks the methoxy group.
(Z)-3-(2-bromo-4-methoxyphenyl)-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide: Lacks the hydroxy group.
(Z)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-phenylprop-2-enamide: Lacks the ethoxy group.
Uniqueness
The presence of multiple functional groups in (Z)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide makes it unique and versatile for various chemical reactions and applications. Its specific combination of bromo, hydroxy, methoxy, cyano, and ethoxy groups can impart distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-3-26-15-6-4-5-14(9-15)22-19(24)13(11-21)7-12-8-18(25-2)17(23)10-16(12)20/h4-10,23H,3H2,1-2H3,(H,22,24)/b13-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPVHQHMOWXCOK-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC(=C(C=C2Br)O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC(=C(C=C2Br)O)OC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4727473.png)
![N~4~-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4727478.png)
![3,4,5-triethoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B4727484.png)
![6-(4-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4727488.png)
![6-METHYL-2-(PYRIDIN-4-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE](/img/structure/B4727502.png)

![6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B4727537.png)

![3-tert-butyl-1-(2-methoxyethyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B4727545.png)
![2-Ethyl-1-[4-(3-fluorobenzyl)piperazin-1-yl]hexan-1-one](/img/structure/B4727553.png)
![7-[3-(dimethylamino)propyl]-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4727557.png)
![N-[4-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B4727558.png)
![N-(2,5-DIMETHOXYPHENYL)-2-[(Z)-N'-HYDROXYCARBAMIMIDOYL]ACETAMIDE](/img/structure/B4727561.png)
